molecular formula C21H21N3OS B2974407 Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone CAS No. 1226442-01-8

Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone

Cat. No. B2974407
CAS RN: 1226442-01-8
M. Wt: 363.48
InChI Key: STUDHNSIFMAZDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinolin-2-ones, which are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis, has been reviewed . The synthesis of quinolin-2-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . Alper’s group developed the first direct lactamization of o-alkenylanilines to prepare quinolin-2-ones using a substoichiometric amount of Cu(OAc)2 and air as the terminal oxidant, Pd(OAc)2 as a catalyst, and CO as a carbonyl source . A variety of quinolin-2-one derivatives were synthesized under mild conditions .


Chemical Reactions Analysis

The literature published over the past 8 years on the synthesis of quinolin-2-ones by direct carbonylation of o-alkenylanilines is reviewed . The data is classified according to the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .

Mechanism of Action

The exact mechanism of action of Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis. This compound has been found to inhibit the activity of various enzymes, including topoisomerase II, cyclin-dependent kinase, and proteasome, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and enhance the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone in lab experiments is its potent anticancer activity against a wide range of cancer cell lines. This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone. One area of research is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to enhance their efficacy. Furthermore, studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways involved in cancer cell growth and survival.

Synthesis Methods

Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with thiomorpholine and p-toluidine. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

Thiomorpholino(4-(p-tolylamino)quinolin-2-yl)methanone has been extensively studied for its potential applications in various fields, including cancer research, virology, and immunology. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, colon, and prostate cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

[4-(4-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-15-6-8-16(9-7-15)22-19-14-20(21(25)24-10-12-26-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUDHNSIFMAZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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